molecular formula C17H16N2S B3419484 2-(P-Dimethylaminostyryl)benzothiazole CAS No. 144528-14-3

2-(P-Dimethylaminostyryl)benzothiazole

Cat. No. B3419484
M. Wt: 280.4 g/mol
InChI Key: MVMOMSLTZMMLJR-FMIVXFBMSA-N
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Description

2-(P-Dimethylaminostyryl)benzothiazole is a chemical compound with the molecular formula C17H16N2S . It is a derivative of benzothiazole, a heterocyclic compound that is of great interest due to its wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, including 2-(P-Dimethylaminostyryl)benzothiazole, has been the subject of extensive research. One method involves the condensation of 2-aminobenzenethiol with aryl aldehydes in an air/DMSO oxidant system . Another approach uses 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF .


Molecular Structure Analysis

The molecular structure of 2-(P-Dimethylaminostyryl)benzothiazole consists of a benzothiazole ring attached to a styryl group with a dimethylamino substituent . The molecular weight of the compound is 280.4 g/mol .


Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . This active site allows for a variety of chemical reactions and transformations to occur, leading to the formation of various benzothiazole derivatives .

Scientific Research Applications

Fluorescent Probes in Polymerization

2-(P-Dimethylaminostyryl)benzothiazole, alongside other derivatives, has been utilized as a fluorescent probe for monitoring polymerization processes. Its solvatochromic behavior, particularly in fluorescence spectra, is significant for observing changes during the polymerization of materials like methyl methacrylate and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol triacrylate (Kabatc et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives, including 2-(P-Dimethylaminostyryl)benzothiazole, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. Their ability to adsorb onto surfaces through both physical and chemical means makes them suitable for protecting metals from corrosion (Hu et al., 2016).

Photoinduced Intramolecular Charge Transfer

This compound exhibits intriguing photoinduced intramolecular charge transfer properties, particularly in different solvents and acid concentrations. Understanding its dipole moments and solvatochromic behavior contributes to knowledge in fields like photochemistry and molecular electronics (Fayed & Ali, 2003).

Studies on Conformational Behavior

Conformational studies of 2-(P-Dimethylaminostyryl)benzothiazole have provided insights into the stable configurations of such compounds, which is crucial in fields like dye chemistry and molecular design (Das & Patnaik, 1985).

Interaction with Nucleic Acids and Proteins

These compounds are also investigated for their interaction with nucleic acids and proteins. Such studies are essential for developing DNA-specific fluorescent probes, contributing to areas like biochemistry and molecular biology (Kovalska et al., 2005).

Adsorption on Na-montmorillonite

Research into the adsorption of 2-(P-Dimethylaminostyryl)benzothiazole onto Na-montmorillonite has implications in areas like environmental science and material science, offering insights into chemical interactions and adsorption mechanisms (Elsherbiny & Fayed, 2010).

Future Directions

The synthesis of 2-arylbenzothiazole derivatives, including 2-(P-Dimethylaminostyryl)benzothiazole, continues to be a topic of research interest . The development of novel synthesis methods, particularly those related to green chemistry, is a promising future direction .

properties

IUPAC Name

4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMOMSLTZMMLJR-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(P-Dimethylaminostyryl)benzothiazole

CAS RN

1628-58-6, 144528-14-3
Record name 2-(p-Dimethylaminostyryl)benzothiazole
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Record name Benzenamine,N-dimethyl-
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Record name Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl-
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Record name 4-[2-(2-benzothiazol-2-yl)vinyl]-N,N-dimethylaniline
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Record name trans-2-[4-(Dimethylamino)styryl]benzothiazole
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Record name 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE
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Record name 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TA Fayed, SS Ali - Spectroscopy letters, 2003 - Taylor & Francis
The absorption and fluorescence spectra of 2‐(p‐dimethylaminostyryl)benzoxazole, DMASBO, and its benzothiazole analogue, DMASBT, have been studied in different solvents and at …
Number of citations: 31 www.tandfonline.com
P Hrobarik, P Zahradnik, WMF Fabian - Physical Chemistry Chemical …, 2004 - pubs.rsc.org
… Based on the electronic structure of the parent 2-p-dimethylaminostyryl benzothiazole one could expect substitution by an acceptor at C 6 (largest LUMO coefficient, Table S4 of ESI†) to …
Number of citations: 63 pubs.rsc.org
BI Shapiro - Journal of Imaging Science and Technology, 2002 - library.imaging.org
Spectral sensitization of silver halide photographic ma terials is one of only a few examples of practical impor tance that has been created by man. More than 120 years have passed …
Number of citations: 11 library.imaging.org
BI Shapiro - Russian chemical reviews, 1994 - iopscience.iop.org
The aggregation of cyanine dyes on the surfaces of AgHal microcrystals is examined. It is shown that the photochemical activity of the aggregates in processes involving the spectral …
Number of citations: 74 iopscience.iop.org
GE Foley, RE McCarthy, VM Binns… - Annals of the New …, 1958 - Wiley Online Library
The selection of compounds of possible interest as antitumor agents presents a major problem to those concerned with the chemotherapy of neoplastic disease in man. The ideal …
Number of citations: 104 nyaspubs.onlinelibrary.wiley.com
禪野久直 - YAKUGAKU ZASSHI, 1954 - jstage.jst.go.jp
Application of heterocylic quaternary salts possessing methyl group in 2-position to the symmetric methine-oxonols and benzal compounds resulted in conversion to merocarbocyanine …
Number of citations: 2 www.jstage.jst.go.jp

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